Cyproterone (acetate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

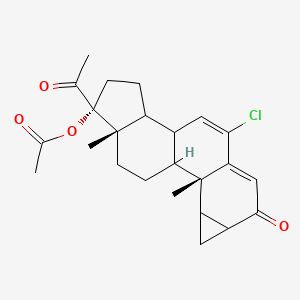

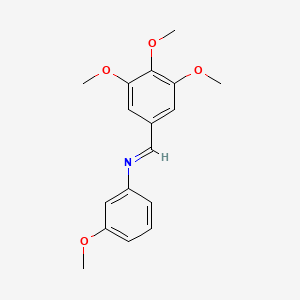

Cyproterone acetate is a synthetic steroidal antiandrogen and progestin medication. It is primarily used to treat androgen-dependent conditions such as acne, excessive body hair growth, early puberty, and prostate cancer. Additionally, it is a component of feminizing hormone therapy for transgender individuals and is included in some birth control pills .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyproterone acetate is synthesized through a series of chemical reactions starting from steroidal precursorsThe final product is obtained by acetylation of the hydroxyl group .

Industrial Production Methods: In industrial settings, cyproterone acetate is produced by combining cyproterone acetate micro powder particles with fillers, disintegrating agents, lubricants, flow aids, and adhesives. This mixture is processed to enhance the bioavailability of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Cyproterone acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides.

Reduction: Reduction reactions can modify the cyclopropane ring.

Substitution: Substitution reactions can introduce different functional groups

Common Reagents and Conditions:

Oxidation: Benzoyl peroxide is commonly used as an oxidizing agent.

Reduction: Hydrogenation reactions often employ catalysts like palladium.

Substitution: Halogenation reactions use reagents such as chlorine or bromine

Major Products:

Epoxides: Formed through selective oxidation.

Cyclopropane Derivatives: Result from reduction reactions

Aplicaciones Científicas De Investigación

Cyproterone acetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study steroidal reactions and mechanisms.

Biology: Investigated for its effects on androgen receptors and hormonal pathways.

Medicine: Extensively used in clinical trials for treating prostate cancer, hypersexuality, and androgenization symptoms in women

Industry: Utilized in the formulation of pharmaceuticals, particularly in hormone therapy and contraceptives

Mecanismo De Acción

Cyproterone acetate exerts its effects by blocking androgen receptors, preventing androgens like testosterone and dihydrotestosterone from binding to these receptors. This action suppresses the effects of androgens on target tissues. Additionally, cyproterone acetate has progestational properties, which contribute to its antigonadotropic effects by reducing luteinizing hormone levels .

Comparación Con Compuestos Similares

Flutamide: Another antiandrogen used in the treatment of prostate cancer.

Bicalutamide: A non-steroidal antiandrogen with similar applications.

Spironolactone: A diuretic with antiandrogenic properties used for treating acne and hirsutism

Uniqueness of Cyproterone Acetate: Cyproterone acetate is unique due to its dual action as both an antiandrogen and a progestin. This combination allows it to be effective in a broader range of conditions compared to other antiandrogens that lack progestational activity .

Propiedades

Fórmula molecular |

C24H29ClO4 |

|---|---|

Peso molecular |

416.9 g/mol |

Nombre IUPAC |

[(2S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate |

InChI |

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14?,15?,16?,17?,18?,22-,23-,24-/m0/s1 |

Clave InChI |

UWFYSQMTEOIJJG-JYAHAFDQSA-N |

SMILES isomérico |

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=C(C4=CC(=O)C5CC5[C@]34C)Cl)C)OC(=O)C |

SMILES canónico |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate](/img/structure/B14801069.png)

![N-[3-(3-Chloro-phenylcarbamoyl)-phenyl]-succinamic acid methyl ester](/img/structure/B14801081.png)

![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid](/img/structure/B14801096.png)

![1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine](/img/structure/B14801101.png)

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B14801102.png)

![rel-(2R,3aR,6aR)-1,5-Dibenzyl-2-(hydroxymethyl)hexahydropyrrolo[3,4-b]pyrrol-6(1H)-one](/img/structure/B14801106.png)

![(2R,3S,4R)-Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)-3,4-furandiol; Vladinol A](/img/structure/B14801116.png)

![2-(8-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14801126.png)